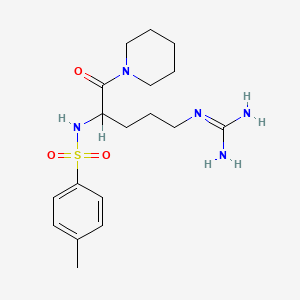
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide is a complex organic compound that features a guanidino group, a piperidine ring, and a toluenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide typically involves multiple steps. One common method includes the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents, with coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea is also an efficient guanidylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized under specific conditions.
Reduction: Reduction reactions may target the piperidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in enzyme inhibition and protein binding.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide involves its interaction with molecular targets through hydrogen bonding and ion pairing. The guanidinium group plays a crucial role in recognizing and binding anions, which is essential for its biological activity . This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Guanidino-1-butanol: Shares the guanidino group but differs in the overall structure.
N-[(1S)-4-Guanidino-1-[(4-nitrophenyl)carbamoyl]butyl]benzamide: Similar in having a guanidino group but with different substituents.
Uniqueness
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it valuable in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
109006-07-7 |
|---|---|
Molekularformel |
C18H29N5O3S |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
2-[4-[(4-methylphenyl)sulfonylamino]-5-oxo-5-piperidin-1-ylpentyl]guanidine |
InChI |
InChI=1S/C18H29N5O3S/c1-14-7-9-15(10-8-14)27(25,26)22-16(6-5-11-21-18(19)20)17(24)23-12-3-2-4-13-23/h7-10,16,22H,2-6,11-13H2,1H3,(H4,19,20,21) |
InChI-Schlüssel |
HDZKBNCFIRMYSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



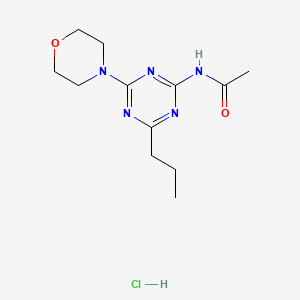
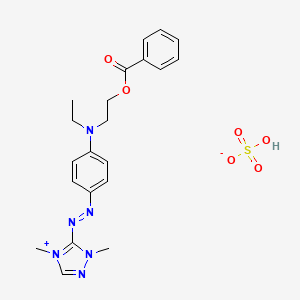
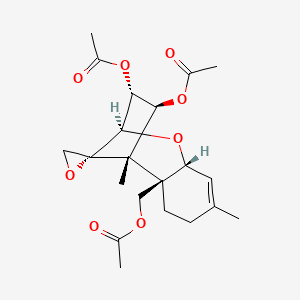
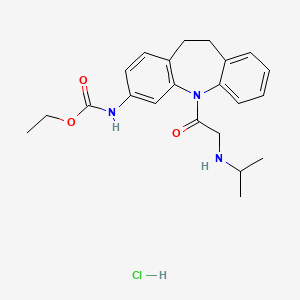
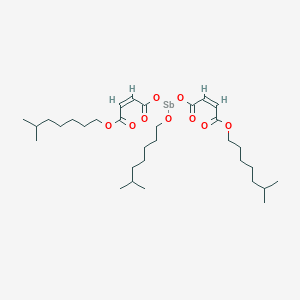
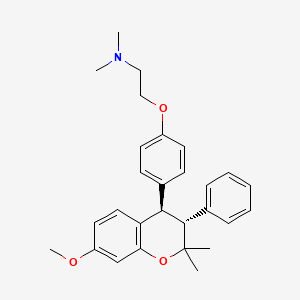
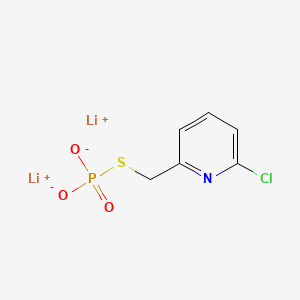
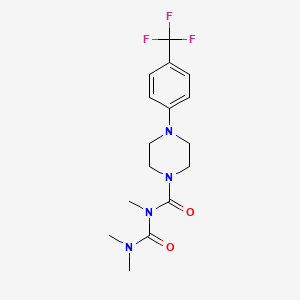
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)

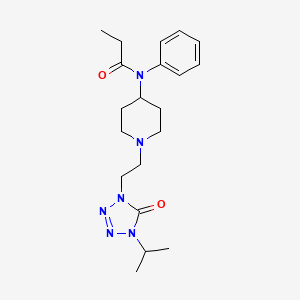

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
